(Z)-2-(acetoxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-2-(acetoxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(acetoxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Acetoxyimino Group: The acetoxyimino group is introduced via an oximation reaction, where a suitable oxime precursor reacts with acetic anhydride.
Attachment of the 4-Ethylphenyl Group: The 4-ethylphenyl group is attached through a nucleophilic substitution reaction, where the chromene core reacts with a 4-ethylphenyl halide under basic conditions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The acetoxyimino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(acetoxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials due to its chromene core, which imparts color and stability.
Mechanism of Action
The mechanism of action of (Z)-2-(acetoxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The acetoxyimino group may interact with enzymes or receptors, modulating their activity. The chromene core can intercalate with DNA, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(hydroxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide
- (Z)-2-(acetoxyimino)-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- (Z)-2-(acetoxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxylate
Uniqueness
(Z)-2-(acetoxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is unique due to the presence of the acetoxyimino group, which imparts specific chemical reactivity and biological activity. The 4-ethylphenyl group also contributes to its distinct properties, differentiating it from other chromene derivatives.
Properties
IUPAC Name |
[(Z)-[3-[(4-ethylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-14-8-10-16(11-9-14)21-19(24)17-12-15-6-4-5-7-18(15)25-20(17)22-26-13(2)23/h4-12H,3H2,1-2H3,(H,21,24)/b22-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBLEOICAHIZFH-XDOYNYLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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